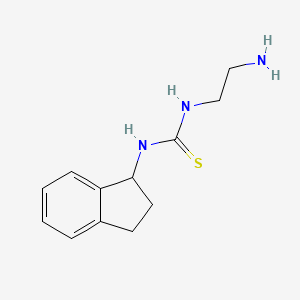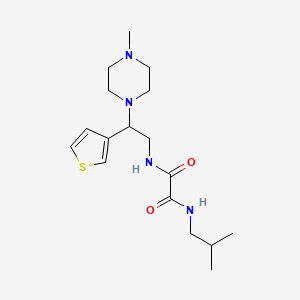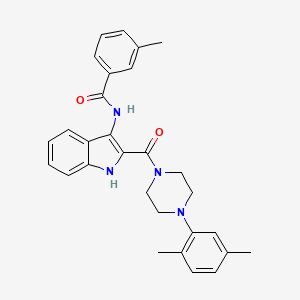
N-(2-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-3-methylbenzamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The compound also contains an indole group, which is a structure found in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through methods such as NMR, HRMS, and FTIR .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through experimental methods. These could include determining its melting point, boiling point, and solubility .Aplicaciones Científicas De Investigación
Dopamine D3 Receptor Ligands
N-(2-(4-(2,5-Dimethylphenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-3-methylbenzamide has been studied for its potential as a dopamine D3 receptor ligand. Leopoldo et al. (2002) explored the structure-affinity relationship of this compound, identifying several high-affinity D3 ligands with selectivity over other receptors (Leopoldo et al., 2002).
Protein Kinase Inhibitors
This compound has been investigated in the context of protein kinase inhibition. Russell et al. (2015) explored its synthesis using a hybrid flow and microwave approach, leading to efficient routes for producing potential kinase inhibitors (Russell et al., 2015).
Antibacterial and Antifungal Activities
Khan et al. (2019) synthesized derivatives of this compound and evaluated them for antibacterial, antifungal, and anthelmintic activities. Their study found significant biological activities, suggesting potential use in treating various infections (Khan et al., 2019).
Synthesis and Bioactivity Studies
The synthesis and bioactivity of this compound and its derivatives have been a subject of study. For example, Mhaske et al. (2014) synthesized derivatives and evaluated them for antimicrobial activity, demonstrating moderate to good efficacy (Mhaske et al., 2014).
Analgesic Activity
El-Nezhawy et al. (2009) researched the compound's potential as an analgesic. They tested various derivatives for visceral antinociceptive activities and found significant reduction in acetic acid-induced writhing, indicating potential use in pain management (El-Nezhawy et al., 2009).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2/c1-19-7-6-8-22(17-19)28(34)31-26-23-9-4-5-10-24(23)30-27(26)29(35)33-15-13-32(14-16-33)25-18-20(2)11-12-21(25)3/h4-12,17-18,30H,13-16H2,1-3H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALYNIUOOPMMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2629031.png)
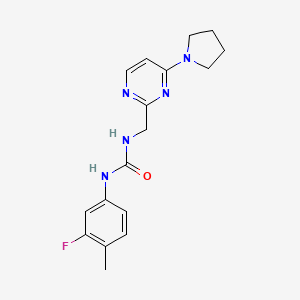
![B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid](/img/structure/B2629035.png)
![2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2629038.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2629041.png)
![Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2629042.png)
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B2629043.png)

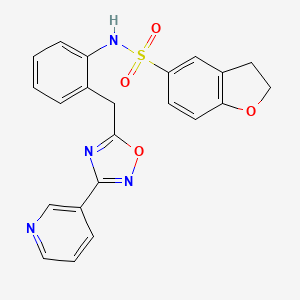
![(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2629049.png)
